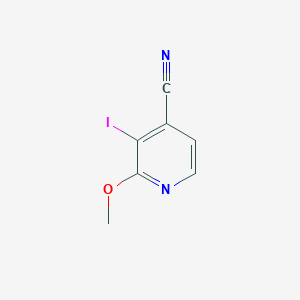
4-(ジメチルアミノ)-1-(トリフェニルメチル)ピリジニウムクロリド
概要
説明
Pyridinium salts are known for their structural diversity and presence in many natural products and bioactive pharmaceuticals . This compound, in particular, features a dimethylamino group and a triphenylmethyl group attached to the pyridinium ring, which contributes to its distinct chemical behavior.
科学的研究の応用
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and rearrangements.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride typically involves the reaction of 4-(Dimethylamino)pyridine with triphenylmethyl chloride in the presence of a suitable solvent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
4-(Dimethylamino)pyridine+Triphenylmethyl chloride→4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
The reaction is typically conducted at room temperature, and the product is isolated by precipitation or crystallization from the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the dimethylamino group.
Catalytic Reactions: It can act as a catalyst in certain organic transformations, similar to other pyridinium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 4-(Dimethylamino)-1-(triphenylmethyl)pyridinol, while oxidation with hydrogen peroxide could produce N-oxide derivatives .
作用機序
The mechanism of action of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride involves its interaction with molecular targets through its pyridinium ring and substituents. The compound can act as a nucleophilic catalyst, facilitating various organic transformations by stabilizing transition states and intermediates. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
Triphenylmethyl Chloride: Used in the protection of hydroxyl groups in organic synthesis.
N-Methyl-4-pyridinium Salts: Known for their applications in catalysis and as intermediates in organic synthesis.
Uniqueness
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride is unique due to the combination of the dimethylamino group and the triphenylmethyl group on the pyridinium ring. This structural arrangement imparts distinct chemical properties, making it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
N,N-dimethyl-1-tritylpyridin-1-ium-4-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N2.ClH/c1-27(2)25-18-20-28(21-19-25)26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-21H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZHJIVCTBHAJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449030 | |
| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78646-25-0 | |
| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride (contains 5% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)




![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)

